molecular formula C10H10N4O2 B2873145 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid CAS No. 1091575-78-8

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid

Cat. No.: B2873145
CAS No.: 1091575-78-8
M. Wt: 218.216
InChI Key: JNCTUHKZWHZJPG-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-methylphenyl group and at the 4-position with a carboxylic acid moiety.

Properties

IUPAC Name

5-amino-1-(3-methylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-3-2-4-7(5-6)14-9(11)8(10(15)16)12-13-14/h2-5H,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCTUHKZWHZJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091575-78-8
Record name 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the triazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The 5-amino group participates in nucleophilic substitution and acylation reactions due to its electron-rich nature. Key transformations include:

Reaction Type Reagents/Conditions Products Key Findings
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CN-Alkylated derivatives (e.g., 5-(Methylamino)-1-(3-methylphenyl)triazole-4-carboxylic acid)Regioselectivity favors alkylation at the amino group over the triazole ring .
Acylation Acetyl chloride, pyridine, RT5-Acetamido-1-(3-methylphenyl)triazole-4-carboxylic acidAcylation proceeds quantitatively under mild conditions, with no side reactions at the carboxylic acid group .

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions:

Esterification

  • Reagents : Methanol/H₂SO₄ (Fischer esterification), 60°C.

  • Product : Methyl 5-amino-1-(3-methylphenyl)triazole-4-carboxylate.

  • Yield : 85–92% after 12 hrs .

Amide Formation

  • Reagents : Thionyl chloride (to form acyl chloride), followed by amines (e.g., aniline).

  • Product : 5-Amino-1-(3-methylphenyl)triazole-4-carboxamide derivatives.

  • Applications : These amides exhibit enhanced bioavailability and are explored as kinase inhibitors .

Triazole Ring Reactivity

The triazole core participates in cyclization and ring-opening reactions:

Cycloaddition Reactions

  • Conditions : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Outcome : Formation of fused heterocycles (e.g., triazolo-pyrimidines) via reaction with terminal alkynes .

Oxidative Ring Expansion

  • Reagents : H₂O₂/FeCl₃, 50°C.

  • Product : 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid N-oxide.

  • Mechanism : Radical-mediated oxidation at the triazole N2 position .

Tautomerism and Prototropic Shifts

The compound exhibits dynamic tautomerism in solution, as confirmed by NMR and DFT studies:

  • Tautomers : 1H-1,2,3-triazole (major) ↔ 2H-1,2,3-triazole (minor).

  • Equilibrium : Solvent-dependent; polar aprotic solvents (DMSO) stabilize the 1H-tautomer, while protic solvents (MeOH) favor the 2H-form .

Metal Coordination and Chelation

The triazole nitrogen and carboxylic oxygen act as bidentate ligands:

  • Complexation : With Ru(II) or Cu(II) ions in aqueous ethanol, forming octahedral complexes.

  • Applications : Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Reactivity with Analogues

A comparison with structurally related triazoles highlights distinct reactivity patterns:

Compound Reaction with CH₃I Reaction with H₂O₂
This compoundN-Alkylation (100%)N-Oxide formation (75%)
5-Amino-1-phenyltriazole-4-carboxylic acidN-Alkylation (92%)No reaction

Data adapted from .

Mechanistic Insights

  • Alkylation/Acylation : Proceeds via an SN2 mechanism at the amino group, with minimal steric hindrance from the 3-methylphenyl substituent .

  • Oxidation : Involves hydroxyl radical attack at the triazole ring, confirmed by ESR spectroscopy .

Scientific Research Applications

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 2: Core Heterocycle Comparison

Property 1,2,3-Triazole Core Pyrazole Core
Aromatic Stability High (6π-electron system) Moderate (non-aromatic conjugation)
Hydrogen Bonding Sites 5-amino group + carboxylic acid Adjacent NH groups + carboxylic acid
Metabolic Stability Resistant to oxidation Susceptible to ring-opening reactions
Example Application Antimicrobial agents Kinase inhibitors

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve metabolic stability and lipophilicity, as seen in 3-chlorophenyl and trifluoromethylbenzyl derivatives .
  • Electron-Donating Groups (e.g., OCH₃, CH₃) : Enhance solubility and bioavailability. The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk .
  • Amide vs. Carboxylic Acid : Carboxamide derivatives (e.g., N-(4-methylbenzyl) analogs) exhibit improved cell permeability compared to carboxylic acids due to reduced ionization .

Biological Activity

5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is a compound that has garnered attention for its potential therapeutic applications, particularly due to its biological activity mediated through various biochemical interactions. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: The primary target of this compound is xanthine oxidase (XO) , an enzyme involved in purine metabolism.

Mode of Action: The compound exhibits mixed-type inhibition on xanthine oxidase, meaning it can inhibit the enzyme by binding to both the enzyme-substrate complex and the free enzyme. This inhibition leads to a reduction in uric acid production , which is crucial for conditions like gout and hyperuricemia.

The biochemical properties of this triazole derivative are largely attributed to its triazole core, known for versatile biological activities:

  • Antimicrobial Activity: Exhibits potential against various bacterial and fungal strains.
  • Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell growth through mechanisms involving apoptosis and modulation of reactive oxygen species (ROS) levels .
  • Anti-inflammatory Effects: It may reduce inflammation by inhibiting pathways associated with inflammatory responses .

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

  • Xanthine Oxidase Inhibition: A study demonstrated that derivatives of triazole compounds showed significant xanthine oxidase inhibitory activity in the submicromolar/nanomolar range. The compound was found to be effective in reducing uric acid levels in cellular models .
  • Cancer Cell Line Testing: The compound was tested against a panel of 60 human cancer cell lines, revealing significant growth inhibition in multiple types, including leukemia and breast cancer. The growth inhibitory effects were measured using optical density variations, with compounds showing over 60% inhibition selected for further testing .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has highlighted that modifications to the triazole core and substituents on the aromatic ring significantly influence biological activity. For example, substituents at the para-position of the benzyl ring were found to enhance activity by occupying hydrophobic binding pockets within the target enzyme .

Case Study 1: Chagas Disease

In a notable study focusing on neglected diseases, derivatives of this compound were screened against Trypanosoma cruzi, the causative agent of Chagas disease. Optimized compounds showed significant suppression of parasite burden in mouse models, indicating potential for therapeutic development .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of triazole derivatives, including this compound. The study reported that these compounds could induce apoptosis in cancer cells through ROS generation and NF-κB pathway inhibition, suggesting a multifaceted mechanism for their anticancer effects .

Summary of Biological Activities

Biological Activity Description
Xanthine Oxidase InhibitionMixed-type inhibitor reducing uric acid production
AntimicrobialEffective against various bacterial and fungal strains
AnticancerInduces apoptosis and inhibits cancer cell proliferation
Anti-inflammatoryModulates inflammatory pathways

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